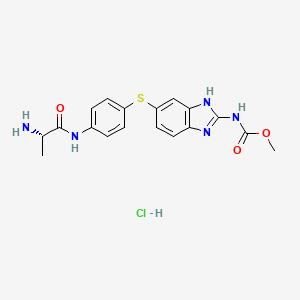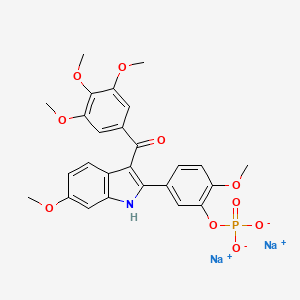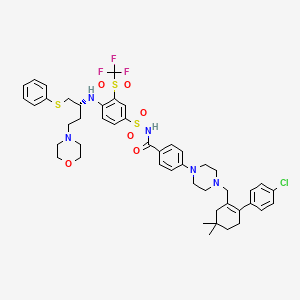
Navitoclax
概述
描述
纳维托克司,也称为ABT-263,是一种实验性口服抗癌药物。它是一种针对B细胞淋巴瘤-2(Bcl-2)蛋白家族的小分子抑制剂,这些蛋白是细胞凋亡(程序性细胞死亡)的关键调节因子。 纳维托克司正在被研究其治疗多种癌症的潜力,包括淋巴瘤和实体瘤 .
科学研究应用
作用机制
纳维托克司靶向Bcl-2蛋白家族,这些蛋白是细胞凋亡的主要负向调节因子。这些蛋白,包括Bcl-2、Bcl-xL和Bcl-w,通过与促凋亡蛋白(Bax、Bak)结合,阻止它们启动细胞死亡途径。 通过抑制Bcl-2蛋白家族,纳维托克司促进促凋亡因子的释放,导致癌细胞凋亡 .
实验室实验的优点和局限性
Navitoclax has the advantage of being able to target specific anti-apoptotic proteins, making it a potentially more specific and effective anticancer agent than traditional chemotherapy drugs. However, this compound has also been shown to have off-target effects, such as the inhibition of the anti-apoptotic protein BCL-xL in normal cells. This may limit its use in some situations.
未来方向
For research on Navitoclax include further investigating its mechanism of action and identifying potential biomarkers for predicting response to therapy. Additionally, further studies on combination therapy with other agents and in specific subtypes of cancer are needed to fully understand the potential of this compound as a cancer treatment. With continued research, this compound may prove to be a valuable addition to the cancer treatment arsenal.
生化分析
Biochemical Properties
Navitoclax plays a significant role in biochemical reactions. It targets the Bcl-2 family of proteins, which are the major negative regulators of apoptosis . These proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that actually start the destruction pathway .
Cellular Effects
This compound has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression and fibrosis development . It potently treats small cell lung cancer and acute lymphocytic leukemia, and in combination therapy for solid tumors, it enhances the therapeutic effect of other chemotherapeutic agents .
Molecular Mechanism
This compound inhibits not only Bcl-2, but also Bcl-XL and Bcl-w proteins . It acts on BCL-XL, sequestering BCL-XL from binding with BIM, enabling BIM to continue functioning and causing apoptosis in rigid myofibroblasts .
Temporal Effects in Laboratory Settings
This compound broadly enhanced the activity of multiple therapeutic agents in vitro and enhanced efficacy of both docetaxel and erlotinib in xenograft models . The ability of this compound to synergize with docetaxel or erlotinib corresponded to an altered sensitivity of the mitochondria toward this compound .
Dosage Effects in Animal Models
Dosages of 25–50 mg/kg of this compound have induced tumor suppression in almost half of the models studied and even with a low dosage, a moderate tumor inhibition was observed . Dose regimen tests have demonstrated the high efficacy of this compound through continuous dosing (whether once or twice daily) compared to intermittent dosing (every 3 or 7 days) .
Metabolic Pathways
This compound targets the Bcl-2 family of proteins, the major negative regulators of apoptosis . The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that actually start the destruction pathway .
Transport and Distribution
This compound has low intravenous clearance values and low volumes of distribution across multiple species, and also has a very long dissolution rate-limited absorption phase as a result of its low solubility . The use of lipid-based formulations increases absorption and significantly enhances pharmacokinetic parameters .
Subcellular Localization
In WBI-treated mice, this compound effectively eliminated senescent endothelial cells, which was associated with decreased BBB permeability and a trend for increased cortical capillarization . This suggests that this compound may have a specific subcellular localization within the endothelial cells of the brain.
准备方法
纳维托克司通过多步化学过程合成。 合成路线涉及4-{4-[(4'-氯-4,4-二甲基-3,4,5,6-四氢[联苯]-2-基)甲基]哌嗪-1-基}苯甲酸的羧基与4-{[(2R)-4-(吗啉-4-基)-1-(苯硫基)丁烷-2-基]氨基}-3-(三氟甲基)磺酰基苯磺酰胺的氨基缩合 . 纳维托克司的工业生产方法尚未详细记载,但它们可能涉及类似的合成路线,这些路线针对大规模生产进行了优化。
化学反应分析
纳维托克司会发生各种化学反应,包括:
氧化: 纳维托克司可以发生氧化反应,特别是在含硫部分。
还原: 还原反应可能发生在化合物中存在的硝基上。
取代: 纳维托克司可以参与取代反应,特别是在芳香环上。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种取代反应催化剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
纳维托克司与其他Bcl-2抑制剂(如奥巴托克司和维奈托克司)相似。 它具有使其与这些化合物区分开来的独特特性:
奥巴托克司: 另一种Bcl-2抑制剂,但纳维托克司具有更广泛的活性范围,靶向Bcl-2、Bcl-xL和Bcl-w。
纳维托克司抑制多个Bcl-2蛋白家族的能力使其成为一种用途广泛且有效的抗癌药物,尽管它也会导致剂量限制性副作用,例如血小板减少症 .
属性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042640 | |
| Record name | ABT-263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923564-51-6 | |
| Record name | ABT 263 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Navitoclax [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVITOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Navitoclax is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are key regulators of apoptosis. [, , , ] this compound binds with high affinity to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w, preventing them from sequestering pro-apoptotic proteins like BAX and BAK. [, , , , , , ] This releases BAX and BAK, enabling them to oligomerize and form pores in the mitochondrial outer membrane, ultimately leading to caspase activation and apoptosis. [, ]
A: Besides releasing BAX and BAK, this compound binding also liberates sequestered BH3-only proteins, allowing them to activate other pro-apoptotic pathways. [] This multifaceted mechanism makes this compound a potent inducer of apoptosis in cells where BCL-2 family members play a crucial role in survival, such as cancer cells. [, , ]
A: The molecular formula of this compound is C47H58N8O6, and its molecular weight is 811.02 g/mol. [] Note: While the provided abstracts do not directly state the molecular formula and weight, this information can be readily obtained from public chemical databases based on the compound's known structure.
ANone: The provided abstracts do not offer detailed spectroscopic data for this compound.
ANone: The provided research focuses on this compound as a therapeutic agent and does not delve into its material compatibility, catalytic properties, or computational modeling aspects.
A: this compound's structure mimics a key portion of a BH3 α-helix, enabling it to specifically target the hydrophobic groove of BCL-2, BCL-XL, and BCL-w. [, ] This structural feature underpins its high binding affinity and selectivity.
A: Developing a BCL-2 selective inhibitor, like Venetoclax (ABT-199), through structure-guided modifications, successfully reduced the incidence of thrombocytopenia associated with this compound. [] This highlights the potential for structure-activity relationship studies to tailor this compound's activity and potentially improve its therapeutic index.
ANone: The provided abstracts do not offer detailed information about this compound's stability.
A: While the abstracts don't mention specific strategies, the development of an oral formulation for this compound suggests successful strategies have been employed to ensure its bioavailability. [, , , ]
ANone: The provided research primarily focuses on preclinical and clinical studies of this compound and does not explicitly address SHE (Safety, Health, and Environment) regulations.
A: this compound demonstrates potent single-agent activity in preclinical models of hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia. [, , , , ] It also shows efficacy in xenograft models of small cell lung cancer. [, ] In solid tumor models where single-agent activity is limited, this compound enhances the efficacy of various chemotherapeutic agents, including taxanes and erlotinib. [, , , ]
A: Phase I trials confirmed this compound's safety and established its maximum tolerated dose in patients with relapsed/refractory lymphoid malignancies and CLL. [, , , ] Promising antitumor activity was observed in patients with CLL, with an overall response rate of approximately 35%. [, , ] Early clinical trials also indicated activity in follicular lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic lymphoma. []
A: High expression levels of MCL-1, another anti-apoptotic BCL-2 family protein, correlate with decreased efficacy of this compound in CLL. [] This suggests MCL-1 can confer resistance, likely by compensating for the inhibition of BCL-2, BCL-XL, and BCL-w. [, , ] High B2M expression has also been linked to resistance to this compound, potentially through the inactivation of the pro-apoptotic protein BAD. []
A: Thrombocytopenia, a decrease in platelet count, is the dose-limiting toxicity of this compound, primarily attributed to its inhibition of BCL-XL in platelets. [, , , , ] This side effect can be managed by adjusting the dosing schedule or using a BCL-2 selective inhibitor. [, , ] Other common side effects include neutropenia, gastrointestinal issues (e.g., nausea, diarrhea), and fatigue. [, , , , ]
A: The development of this compound represents a significant milestone in nearly three decades of research on BCL-2 proteins and their role in apoptosis. [] The discovery of BCL-2's involvement in the t(14:18) chromosomal translocation of malignant B cells paved the way for understanding its role in cancer development and resistance to therapy. [] The subsequent elucidation of the BCL-2 family protein interaction network and their critical role in regulating apoptosis provided the rationale for targeting these proteins therapeutically. [, , ] this compound emerged as one of the first clinically tested BH3 mimetics, demonstrating the feasibility and potential of directly targeting protein-protein interactions to reactivate apoptosis in cancer. [, ]
A: The research on this compound exemplifies the power of cross-disciplinary collaboration, integrating expertise from various fields like oncology, pharmacology, immunology, and molecular biology. [, , , ] These synergistic efforts are crucial for advancing our understanding of this compound's mechanism of action, identifying biomarkers for patient selection, optimizing its therapeutic index, and exploring its potential in various disease contexts, including cancer, fibrotic diseases, and autoimmune disorders. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


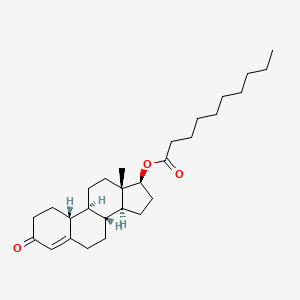
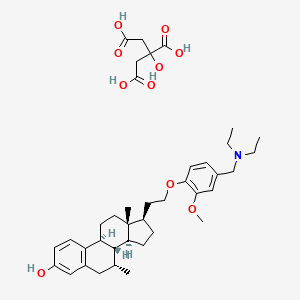
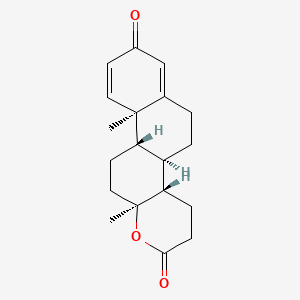

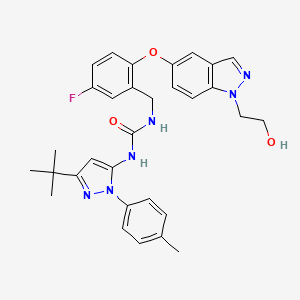
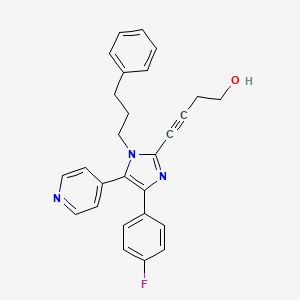
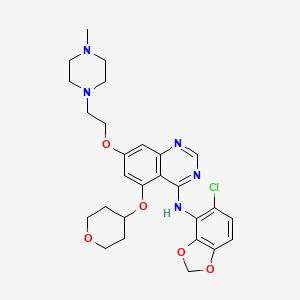
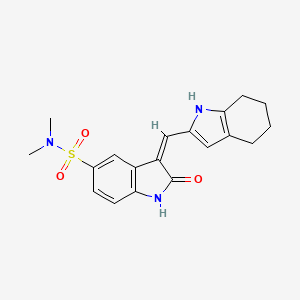
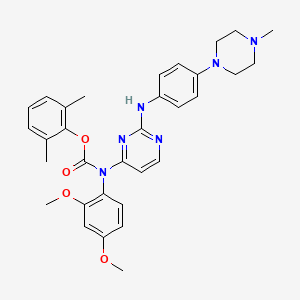
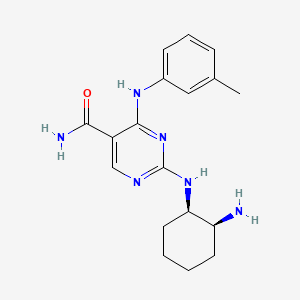
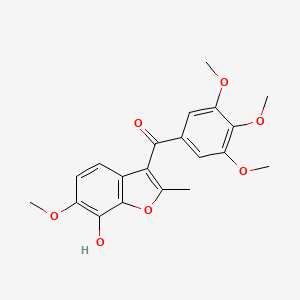
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B1683789.png)
